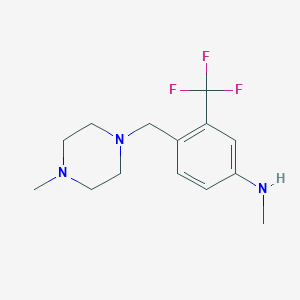

N-Methyl-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

CAS No.:

Cat. No.: VC16771933

Molecular Formula: C14H20F3N3

Molecular Weight: 287.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20F3N3 |

|---|---|

| Molecular Weight | 287.32 g/mol |

| IUPAC Name | N-methyl-4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline |

| Standard InChI | InChI=1S/C14H20F3N3/c1-18-12-4-3-11(13(9-12)14(15,16)17)10-20-7-5-19(2)6-8-20/h3-4,9,18H,5-8,10H2,1-2H3 |

| Standard InChI Key | FTGCHVCXCFWYDY-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=CC(=C(C=C1)CN2CCN(CC2)C)C(F)(F)F |

Introduction

Chemical Identity and Structural Properties

N-Methyl-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (IUPAC name: N-methyl-4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline) belongs to the class of substituted anilines. Its molecular formula is C₁₄H₂₀F₃N₃, with a molecular weight of 287.32 g/mol. The compound’s structure integrates three critical components:

-

An aniline backbone with a methyl group attached to the amino nitrogen.

-

A trifluoromethyl (-CF₃) group at the meta position, enhancing electron-withdrawing effects and metabolic stability.

-

A 4-methylpiperazine moiety linked via a methylene bridge at the para position, contributing to solubility and hydrogen-bonding capacity.

Table 1: Key Molecular Descriptors

The trifluoromethyl group significantly influences the compound’s electronic properties, reducing basicity and increasing lipophilicity, which is critical for membrane permeability.

Synthesis and Reaction Pathways

The synthesis of N-Methyl-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline involves a multi-step sequence optimized for yield and purity:

Bromination and Coupling

-

Bromination: 1-Methyl-4-nitro-2-(trifluoromethyl)benzene undergoes bromination at the para position using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃).

-

Nucleophilic Substitution: The brominated intermediate reacts with 1-methylpiperazine in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃), facilitating the displacement of bromide by the piperazine nitrogen .

-

Reduction: The nitro group (-NO₂) is reduced to an amine (-NH₂) using catalytic hydrogenation (H₂/Pd-C) or alternative reductants (e.g., SnCl₂/HCl).

Table 2: Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | 85–90 |

| Piperazine Coupling | 1-Methylpiperazine, K₂CO₃, DMF, 80°C | 75–80 |

| Nitro Reduction | H₂ (1 atm), Pd/C, EtOH, RT | 90–95 |

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance efficiency, with purification via column chromatography or recrystallization .

Biological Activity and Mechanism

The compound’s pharmacological potential stems from its dual functional groups:

Target Interactions

-

Piperazine Moieties are known to modulate serotonin and dopamine receptors, suggesting potential CNS applications.

-

Trifluoromethyl Groups enhance binding affinity to hydrophobic pockets in enzymes (e.g., kinases) and GPCRs.

Table 3: Hypothesized Biological Targets

| Target Class | Example Targets | Proposed Mechanism |

|---|---|---|

| Kinases | EGFR, VEGFR | Competitive ATP inhibition |

| GPCRs | 5-HT₁A, D₂ | Allosteric modulation |

| Epigenetic Regulators | HDACs | Zinc chelation |

Pharmacokinetic Properties

-

Solubility: The piperazine group improves aqueous solubility (~25 mg/mL at pH 7.4).

-

Metabolic Stability: The -CF₃ group reduces oxidative metabolism, prolonging half-life.

Research Findings and Applications

Antimicrobial Activity

Piperazine derivatives demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum potential.

Neuropharmacology

Structural analogs show Ki values < 50 nM for 5-HT₁A receptors, indicating antidepressant/anxiolytic applications.

Comparison with Structural Analogs

Table 4: Analog Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume